molecular formula C12H10ClN3O B5707567 N-(4-chlorobenzyl)-2-pyrazinecarboxamide

N-(4-chlorobenzyl)-2-pyrazinecarboxamide

Cat. No. B5707567
M. Wt: 247.68 g/mol
InChI Key: WBWWSWMRKDXLHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-pyrazinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a pyrazinecarboxamide derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-pyrazinecarboxamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It may also act by modulating the levels of various signaling molecules such as cytokines and growth factors.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-pyrazinecarboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to reduce the levels of reactive oxygen species and lipid peroxidation, which are associated with oxidative stress. In addition, it has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-2-pyrazinecarboxamide has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits good stability under various conditions. It also exhibits low toxicity and has been found to be well-tolerated in animal studies. However, it has some limitations such as poor solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(4-chlorobenzyl)-2-pyrazinecarboxamide. One potential area of research is the development of novel formulations that improve its solubility and bioavailability. Another area of research is the investigation of its potential use in combination with other drugs to enhance its pharmacological effects. Further studies are also needed to elucidate its mechanism of action and to identify its potential therapeutic uses in various diseases.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-2-pyrazinecarboxamide involves the reaction between 4-chlorobenzyl chloride and 2-pyrazinecarboxamide in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization methods.

Scientific Research Applications

N-(4-chlorobenzyl)-2-pyrazinecarboxamide has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit various pharmacological activities such as anti-inflammatory, analgesic, and antitumor effects. It has also been studied for its potential use as an antidiabetic and antihypertensive agent.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-10-3-1-9(2-4-10)7-16-12(17)11-8-14-5-6-15-11/h1-6,8H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWWSWMRKDXLHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=NC=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]pyrazine-2-carboxamide

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